Cas no 896287-31-3 (N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide is a specialized heterocyclic compound featuring a triazole core functionalized with a pyrrole substituent and a thioether-linked acetamide group. Its molecular structure combines a chloro-methylphenyl moiety with a 1,2,4-triazole scaffold, enhancing its potential for applications in medicinal chemistry and agrochemical research. The compound's unique structural attributes, including the presence of sulfur and nitrogen heteroatoms, suggest possible bioactivity, such as enzyme inhibition or antimicrobial properties. Its well-defined synthetic pathway allows for precise modifications, making it a versatile intermediate for further derivatization. The compound's stability and reactivity profile support its utility in targeted chemical synthesis and pharmacological studies.
N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide structure
896287-31-3 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
CAS No:896287-31-3
MF:C16H16ClN5OS
MW:361.849140167236
CID:6572011
PubChem ID:7267520
Update Time:2025-11-01

N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
    • SR-01000022676
    • N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
    • AKOS002065625
    • F2563-0074
    • SR-01000022676-1
    • N-(3-chloro-4-methylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
    • 896287-31-3
    • N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • Inchi: 1S/C16H16ClN5OS/c1-11-5-6-13(9-14(11)17)18-15(23)10-24-16-20-19-12(2)22(16)21-7-3-4-8-21/h3-9H,10H2,1-2H3,(H,18,23)
    • InChI Key: RHBJYFVNKOVTSZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C)NC(CSC1=NN=C(C)N1N1C=CC=C1)=O

Computed Properties

  • Exact Mass: 361.0764090g/mol
  • Monoisotopic Mass: 361.0764090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 90Ų

N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2563-0074-2μmol
N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Additional information on N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide

Introduction to N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS No. 896287-31-3)

N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 896287-31-3, represents a convergence of advanced synthetic methodologies and potential therapeutic applications. Its molecular architecture incorporates several key functional groups that make it a promising candidate for further research and development in drug discovery.

The structural framework of N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide is characterized by a phenyl ring substituted with chlorine and methyl groups, which is linked to an acetamide moiety. The acetamide group is further connected to a heterocyclic sulfanyl-substituted triazole ring, which includes a pyrrole moiety. This complex arrangement of functional groups suggests potential interactions with biological targets, making the compound an intriguing subject for medicinal chemistry investigations.

In recent years, there has been a growing interest in the development of novel compounds that incorporate triazole and pyrrole moieties due to their demonstrated biological activity. Triazoles are known for their broad spectrum of antimicrobial and anti-inflammatory properties, while pyrroles have shown promise in various therapeutic applications, including antiviral and anticancer treatments. The presence of these heterocycles in N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide may contribute to its potential pharmacological effects.

The synthesis of this compound involves multiple steps, including the introduction of the chloro and methyl substituents on the phenyl ring, followed by the formation of the triazole ring and its subsequent sulfanyl modification. The final step involves linking the acetamide group to the triazole-sulfanyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high efficiency and selectivity. These methodologies are crucial for constructing complex molecular architectures while maintaining functional group integrity.

The pharmacological potential of N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide has been explored in several preclinical studies. Initial research suggests that this compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The chloro and methyl substituents on the phenyl ring are believed to enhance binding affinity to target proteins, while the triazole-pyrrole sulfanyl moiety may contribute to its biological activity through hydrogen bonding and hydrophobic interactions.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The unique combination of functional groups provides multiple opportunities for structure-based drug design and optimization. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can identify potential binding sites on biological targets and predict the efficacy of N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yll)-4H-l,2,l-triazol-l-lsulfanyl}acetamide. These approaches have revolutionized drug discovery by enabling the rapid identification of promising candidates for further experimental validation.

In addition to its pharmacological potential, N-(3-chloro-l-methylphenyl)-2-{5-methyl-l-l(H-pyrrol-I-IyI)-l-H-I,l-triazol-l lsulfanyl}acetamide also represents an important advancement in synthetic chemistry. The development of new synthetic routes for complex organic molecules like this one contributes to the broader toolkit available to medicinal chemists. These advancements not only facilitate the discovery of new drugs but also enhance our understanding of molecular structure-function relationships.

The future directions for research on N-(3-chloro-l-methylphenyl)-2-{5-methyl-l-l(H-pyrrol-I-IyI)-l-H-I,l-triazol-l lsulfanyl}acetamide include further exploration of its pharmacological profile through in vitro and in vivo studies. Investigating its interactions with specific enzymes and receptors will provide valuable insights into its mechanism of action and potential therapeutic applications. Additionally, exploring analogues of this compound may reveal new chemical entities with enhanced potency and selectivity.

The synthesis and characterization of N-(3-chloro-l-methylphenyl)-2-{5-methyl-l-l(H-pyrrol-I-IyI)-l-H-I,l-triazol-l lsulfanyl}acetamide also highlight the importance of interdisciplinary collaboration in drug discovery. Combining expertise from organic chemistry, medicinal chemistry, computational biology, and pharmacology is essential for translating basic research into tangible therapeutic benefits. This collaborative approach ensures that promising compounds like this one are thoroughly evaluated before moving into clinical development.

In conclusion, N-(3-chloro-l-methylphenyl)-2-{5-methyl-l-H-pyrrol-I-IyI]-l,H,I-triazol-l lsulfanyl}acetamide (CAS No. 896287 31 3) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique molecular architecture suggests multiple avenues for therapeutic intervention, while its synthesis showcases advances in organic chemistry methodologies. As further research unfolds, this compound is likely to play an important role in the development of new drugs targeting various diseases.

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